7-Bromo-1H-pyrrolo[3,2-C]pyridine
Overview
Description
7-Bromo-1H-pyrrolo[3,2-C]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1H-pyrrolo[3,2-C]pyridine with N-bromosuccinimide .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .Physical and Chemical Properties Analysis
This compound has a boiling point of 338℃ and a density of 1.770 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Functionalization
Catalytic Synthesis of Pyrroles : The utility of 7-Bromo-1H-pyrrolo[3,2-c]pyridine in catalytic synthesis protocols is underscored by its role in iridium-catalyzed reactions. These reactions deoxygenate and link secondary alcohols and amino alcohols, forming pyrroles through the formation of C–N and C–C bonds, showcasing a sustainable approach to synthesizing this important heterocycle from renewable resources (Michlik & Kempe, 2013).
Regioisomeric Purity in Dye Synthesis : Research involving the bromination of perylene bisanhydride with cyclohexylamine highlighted the application of bromo derivatives for achieving regioisomerically pure dyes. This is particularly relevant in the preparation of 1,7-disubstituted perylene bisimide dyes, where this compound derivatives serve as critical intermediates (Würthner et al., 2004).
Bromoaminocyclization Processes : The compound's application extends to bromoaminocyclization reactions, where it acts as a substrate for generating enantioenriched pyrrolidines. These reactions are pivotal in synthesizing compounds with potential medicinal applications, demonstrating the compound's role in developing enantioselective methodologies (Chen, Tan, & Yeung, 2013).
Heterocyclic Compound Development
Synthesis of Heterocycles : The Fischer indole cyclization technique has been employed to construct heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating its potential in generating complex structures from simple starting materials. This synthetic route facilitates the building of scaffolds with significant pharmaceutical relevance (Alekseyev, Amirova, & Terenin, 2015).
Functionalization for Agrochemicals and Materials : The functionalization of 1H-pyrrolo[2,3-b]pyridine has been explored for its potential in creating compounds directed towards agrochemicals and functional materials. This includes the introduction of amino groups and the conversion of derivatives into podant-type compounds, illustrating the broad applicability of the compound in synthesizing multifunctional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Bromo-1H-pyrrolo[3,2-C]pyridine is the colchicine-binding site . This compound has been designed and synthesized as a colchicine-binding site inhibitor . The colchicine-binding site is a crucial component of microtubules, which are key elements of the cytoskeleton and play fundamental roles in various biological processes .
Mode of Action
This compound interacts with its target, the colchicine-binding site, by forming hydrogen bonds . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
The compound affects the microtubule dynamics by binding to the colchicine-binding site of microtubule proteins . This disruption leads to mitotic arrest, affecting the cell cycle and causing apoptosis .
Pharmacokinetics
It is noted that the compound conforms well to lipinski’s rule of five , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of this compound with the colchicine-binding site leads to significant cellular effects. It causes G2/M phase cell cycle arrest and apoptosis . Furthermore, it has shown potent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUCSWVQBDCPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660437 | |
Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-42-7 | |
Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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